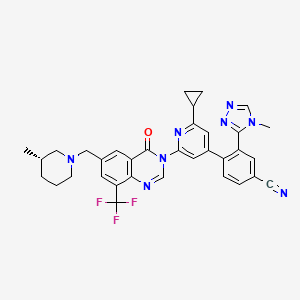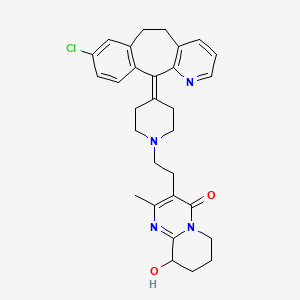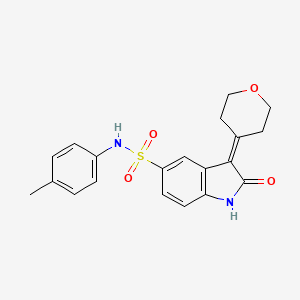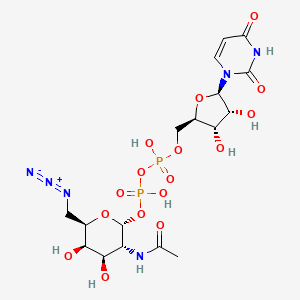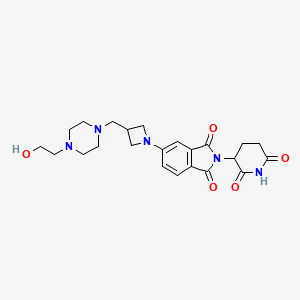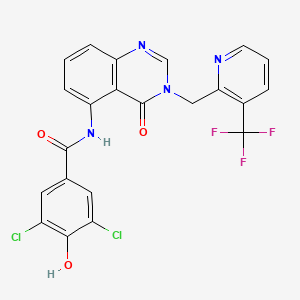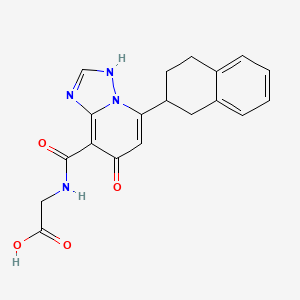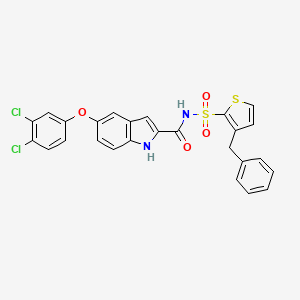![molecular formula C23H36N2O B12380108 [2-Benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-4-yl]methanol](/img/structure/B12380108.png)
[2-Benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[45]decan-4-yl]methanol is a complex organic compound characterized by its spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-4-yl]methanol typically involves multiple steps, starting with the formation of the spirocyclic core. One common method involves the reaction of a benzylamine derivative with a cyclohexylmethyl ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to reduction reactions to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
[2-Benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzyl and cyclohexylmethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.
科学的研究の応用
Chemistry
In chemistry, [2-Benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-4-yl]methanol is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior in different chemical environments.
Biology
The compound’s potential biological activity is of interest in the field of medicinal chemistry. Researchers investigate its interactions with biological targets to explore its potential as a therapeutic agent.
Medicine
In medicine, the compound may be explored for its pharmacological properties. Its structural features could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound may find applications in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
作用機序
The mechanism by which [2-Benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-4-yl]methanol exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and leading to various biological responses. The pathways involved can include signal transduction, enzyme inhibition, or receptor modulation.
類似化合物との比較
Similar Compounds
2-Benzyl-2,8-diazaspiro[4.5]decane: Shares the spirocyclic core but lacks the cyclohexylmethyl and methanol groups.
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one: Contains a thia group and is studied for its anti-ulcer activity.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Identified as a potent inhibitor of receptor interaction protein kinase 1.
Uniqueness
[2-Benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-4-yl]methanol is unique due to its combination of benzyl, cyclohexylmethyl, and methanol groups within a spirocyclic framework. This structural complexity contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
特性
分子式 |
C23H36N2O |
|---|---|
分子量 |
356.5 g/mol |
IUPAC名 |
[2-benzyl-8-(cyclohexylmethyl)-2,8-diazaspiro[4.5]decan-4-yl]methanol |
InChI |
InChI=1S/C23H36N2O/c26-18-22-17-25(16-21-9-5-2-6-10-21)19-23(22)11-13-24(14-12-23)15-20-7-3-1-4-8-20/h2,5-6,9-10,20,22,26H,1,3-4,7-8,11-19H2 |
InChIキー |
RQILZGOZMCRISI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CN2CCC3(CC2)CN(CC3CO)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


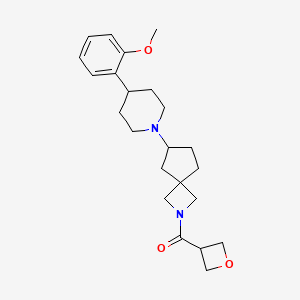
![n,n'-Bis{4-[(diaminomethylidene)amino]phenyl}benzene-1,4-dicarboxamide](/img/structure/B12380046.png)
![2-methoxy-N-[4-(phenylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B12380055.png)

![N-[(5-methyl-1H-imidazol-2-yl)methyl]-4-(8,9,10,11-tetrahydro-3H-pyrazolo[4,3-a]phenanthridin-7-yl)benzamide](/img/structure/B12380067.png)
